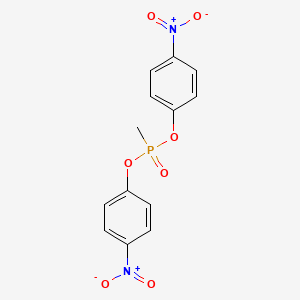
Bis(4-nitrophenyl) methylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl) methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C13H11N2O7P and its molecular weight is 338.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1.1 Inhibition of Cholinesterases
Bis(4-nitrophenyl) methylphosphonate has been studied as a potent inhibitor of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine. Its structural similarity to nerve agents makes it a valuable tool for research into antidotes for organophosphate poisoning. A study demonstrated that derivatives of this compound can effectively phosphorylate cholinesterases, providing insights into the development of antidotes against nerve agents like sarin and VX .
Case Study: Synthesis and Evaluation
- Objective : To evaluate the inhibitory potency of this compound derivatives.
- Methodology : The compounds were synthesized and tested against rat brain and human erythrocyte cholinesterases.
- Results : The derivatives showed significant inhibition, indicating potential for therapeutic applications in treating organophosphate poisoning.
3.1 Flame Retardants
This compound and its derivatives are explored as flame retardants in polymer formulations, particularly in polyurethane foams. The compound enhances the fire resistance of materials while maintaining their mechanical properties .
Case Study: Application in Polyurethane Foams
- Objective : To assess the effectiveness of this compound as a flame retardant.
- Methodology : The compound was incorporated into polyurethane formulations, and their flammability was tested.
- Results : The modified foams exhibited significantly improved flame retardancy compared to standard formulations.
特性
CAS番号 |
6395-57-9 |
|---|---|
分子式 |
C13H11N2O7P |
分子量 |
338.21 g/mol |
IUPAC名 |
1-[methyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11N2O7P/c1-23(20,21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
InChIキー |
SDAYVSWWJWIHPP-UHFFFAOYSA-N |
SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
6395-57-9 |
同義語 |
is(4-nitrophenyl) methylphosphonate bis(para-nitrophenyl) methylphosphonate BNPMP |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














